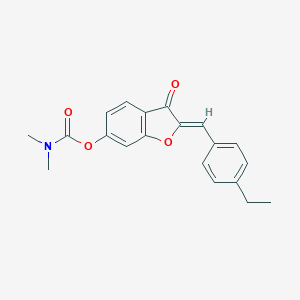
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, also known as EDO, is a synthetic compound used in scientific research. EDO has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of growth in certain pests.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating certain pathways, such as the caspase pathway. In pests, this compound has been shown to inhibit the activity of certain enzymes, leading to growth inhibition.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is that it is relatively easy to synthesize and can be done on a large scale. This makes it a potential candidate for use in various fields of scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to study.
Future Directions
There are several future directions for the study of (Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. In agriculture, further studies are needed to determine the efficacy of this compound as a pesticide and its potential environmental impact. In environmental science, further studies are needed to determine the effectiveness of this compound in water treatment and its potential use in other environmental applications.
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been studied for its potential use in medicine, agriculture, and environmental science. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is synthesized by the reaction of 4-ethylbenzaldehyde and 2-hydroxyacetophenone in the presence of a base, followed by the reaction with dimethylcarbamoyl chloride. The resulting product is then purified using column chromatography. The synthesis of this compound is relatively simple and can be done on a large scale.
Scientific Research Applications
(Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has been found to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. This compound has also been studied for its potential as an antifungal and antibacterial agent.
In agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound can inhibit the growth of certain pests, making it a potential candidate for use in crop protection.
In environmental science, this compound has been studied for its potential use in water treatment. Studies have shown that this compound can remove certain pollutants from water, making it a potential candidate for use in wastewater treatment.
properties
IUPAC Name |
[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-13-5-7-14(8-6-13)11-18-19(22)16-10-9-15(12-17(16)25-18)24-20(23)21(2)3/h5-12H,4H2,1-3H3/b18-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJNCHRYAEPBU-WQRHYEAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B357022.png)
![2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B357023.png)
![N-(Furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357025.png)
![2-(benzylsulfanyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357026.png)

![3-chloro-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B357029.png)

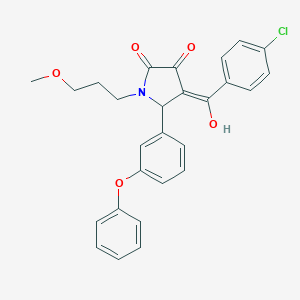
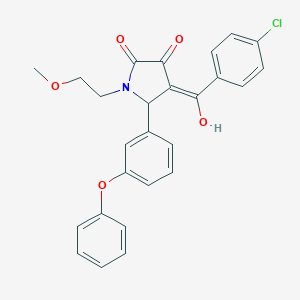
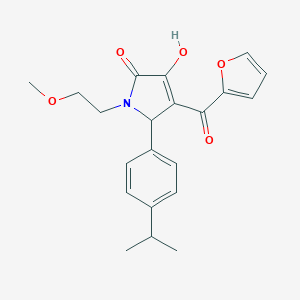
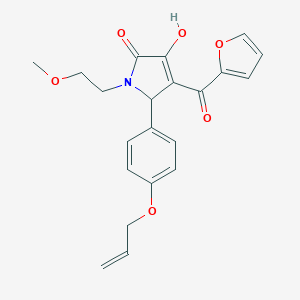

![2-imino-1-isopropyl-10-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B357046.png)
